molecular formula C27H22N4O4S B2385688 ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate CAS No. 537668-78-3

ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate

Cat. No.: B2385688
CAS No.: 537668-78-3
M. Wt: 498.56
InChI Key: DNBPTJOOMVJJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a pyrimidoindole derivative characterized by:

  • A pyrimido[5,4-b]indole core with a 4-oxo-3-phenyl substitution.
  • A thioacetamido linker bridging the indole’s 2-position and a benzoate ester group. This structure is part of a broader class of compounds studied for their selective Toll-like Receptor 4 (TLR4) modulation .

Properties

IUPAC Name

ethyl 4-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S/c1-2-35-26(34)17-12-14-18(15-13-17)28-22(32)16-36-27-30-23-20-10-6-7-11-21(20)29-24(23)25(33)31(27)19-8-4-3-5-9-19/h3-15,29H,2,16H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBPTJOOMVJJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrimido[5,4-b]indole core. The synthesis typically involves multi-step reactions, including the formation of the thioamide and subsequent acylation with ethyl 4-aminobenzoate. The detailed synthetic pathway can be outlined as follows:

  • Formation of Pyrimido[5,4-b]indole : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioamide Formation : Reaction of the indole derivative with thioketones or thioureas.
  • Acylation : The thioamide is then acylated with ethyl 4-aminobenzoate to yield the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimido[5,4-b]indoles showed potent activity against various bacterial strains. For instance:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. A recent study utilized a mouse model to assess its effects on inflammation markers. The results indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

The proposed mechanism of action involves interaction with G protein-coupled receptors (GPCRs), which play a crucial role in mediating cellular responses to various stimuli. The compound may act as an agonist or antagonist depending on the specific receptor subtype involved. For example:

  • TLR4 Activation : It has been shown to stimulate Toll-like receptor 4 (TLR4), leading to an increase in intracellular calcium levels and subsequent activation of downstream signaling pathways.
  • MAPK Pathway : The compound may also influence the mitogen-activated protein kinase (MAPK) pathway, which is critical in regulating inflammatory responses.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A clinical trial involving patients with chronic infections demonstrated that a related pyrimidine derivative improved outcomes when combined with standard antibiotic therapy.
  • Case Study 2 : Research on inflammatory diseases showed that administration of pyrimido[5,4-b]indole derivatives led to significant reductions in disease severity and inflammatory markers.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications in the Pyrimidoindole Scaffold

(a) Substitution at the 5-Position
  • Hydrogen vs. Alkyl Groups :
    • Ethyl 4-(...benzoate) (target compound) lacks substitution at the 5-position, while derivatives like tert-butyl 2-((5-dodecyl-4-oxo-3-phenyl-...acetate (46c) incorporate long alkyl chains (e.g., dodecyl) to enhance hydrophobic interactions with TLR4’s lipid-binding domains .
    • 5-Methyl derivatives (e.g., compound 32 in ) show improved metabolic stability due to steric hindrance .
(b) Oxidation State of the Sulfur Linker
  • Sulfonyl (SO₂) and Sulfinyl (SO) Derivatives :
    • Oxidation of the thioether group in compound 1 () generates sulfonyl (compound 2 ) and sulfinyl (compound 3 ) analogs. These modifications reduce TLR4 affinity due to decreased electron density at the sulfur atom .

Variations in the Acetamido Linker and Benzoate Group

(a) Amide Substituents
  • Cyclohexyl vs. Bulky Groups :
    • The cyclohexyl group in N-cyclohexyl-2-((4-oxo-3-phenyl-...)acetamide (1) () improves binding to TLR4’s hydrophobic pockets compared to N-tert-butyl analogs (compound 32, ), which exhibit steric clashes .
    • Isopentyl derivatives (compound 27, ) balance lipophilicity and solubility, achieving intermediate activity .
(b) Benzoate Ester vs. Carboxylic Acid
  • The ethyl benzoate in the target compound contrasts with 2-((4-oxo-3-phenyl-...)thio)acetic acid (7a) (), which has a free carboxylic acid. The ester acts as a prodrug, hydrolyzing in vivo to the active acid, thereby improving oral bioavailability .
(c) Electron-Withdrawing Substituents
  • 4-Nitrophenyl analogs (e.g., ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-...benzoate, ]) exhibit enhanced TLR4 binding due to the nitro group’s electron-withdrawing effects, but suffer from reduced solubility .

Key Physicochemical Data

Compound logP* Solubility (mg/mL) HRMS (M + Na)+ Reference
Target Compound 3.8 0.12 (PBS) 453.1896†
N-Cyclohexyl analog (1) 4.1 0.08 429.1359
4-Nitrophenyl analog 4.5 0.05 536.716‡
Carboxylic acid (7a) 2.2 1.20 429.1356

*Calculated using fragment-based methods.
†Hypothesized based on structural similarity to compound 9 .
‡Experimental value from .

TLR4 Modulation

  • Ethyl benzoate derivative : Moderate TLR4 inhibition (IC₅₀ = 1.2 µM) due to balanced lipophilicity and ester hydrolysis kinetics .
  • Carboxylic acid (7a) : Higher potency (IC₅₀ = 0.8 µM) but poor bioavailability .
  • N-Cyclohexyl analog (1) : Superior activity (IC₅₀ = 0.5 µM) attributed to optimal hydrophobic interactions .

Selectivity Over Other TLRs

  • All pyrimidoindole derivatives show >100-fold selectivity for TLR4 over TLR2/7/9, driven by the rigid indole core and thioacetamido linker .

Preparation Methods

Formation of 3-Phenyl-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-b]Indole

Starting Materials :

  • 5-Amino-1-phenylindole (1.0 equiv)
  • Ethyl acetoacetate (1.2 equiv)

Procedure :

  • React 5-amino-1-phenylindole with ethyl acetoacetate in glacial acetic acid under reflux (120°C, 12 h).
  • Cyclization yields the pyrimidoindole core via intramolecular condensation.

Key Data :

Parameter Value Source
Yield 78%
Purity (HPLC) >95%

Mechanistic Insight :
The reaction proceeds via enamine formation, followed by cyclodehydration to generate the fused pyrimidine ring.

Thiolation at Position 2

Reagents :

  • Lawesson’s reagent (1.1 equiv)
  • Toluene (solvent)

Procedure :

  • Treat the pyrimidoindole core with Lawesson’s reagent in toluene at 110°C for 6 h.
  • Convert the 2-oxo group to a thioxo functionality.

Key Data :

Parameter Value Source
Conversion Rate 92%
Isolated Yield 65%

Alkylation with Chloroacetyl Chloride

Reagents :

  • Chloroacetyl chloride (1.1 equiv)
  • DMF (solvent), NaH (base)

Procedure :

  • Generate the thiolate anion using NaH in DMF at 0°C.
  • Add chloroacetyl chloride dropwise and stir for 2 h.

Key Data :

Parameter Value Source
Yield 82%
Reaction Temp 0°C → RT

Amidation with Ethyl 4-Aminobenzoate

Reagents :

  • Ethyl 4-aminobenzoate (1.0 equiv)
  • HATU (coupling agent), DIPEA (base)

Procedure :

  • Activate the carboxylic acid intermediate with HATU/DIPEA in DMF.
  • Add ethyl 4-aminobenzoate and stir at RT for 24 h.

Key Data :

Parameter Value Source
Yield 75%
Purity (NMR) >98%

Synthetic Optimization Parameters

Critical variables influencing yield and purity:

Step Reagent Conditions Yield (%)
Core Formation Ethyl acetoacetate AcOH, reflux, 12 h 78
Thiolation Lawesson’s reagent Toluene, 110°C, 6 h 65
Alkylation Chloroacetyl chloride DMF, 0°C, 2 h 82
Amidation HATU, DIPEA DMF, RT, 24 h 75

Data synthesized from.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Advantage : Reduced reaction time (2 h vs. 12 h).
Procedure :

  • Use microwave irradiation at 150°C in acetic acid.
    Outcome : Comparable yield (76%) with 95% purity.

Solid-Phase Synthesis

Application : High-throughput parallel synthesis for SAR studies.
Key Step : Immobilize the indole precursor on Wang resin, followed by sequential functionalization.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, indole-H), 7.89–7.24 (m, 9H, aromatic), 4.32 (q, 2H, -OCH₂CH₃), 3.91 (s, 2H, -SCH₂CO-).
  • HRMS (ESI+) : m/z 499.1543 [M+H]⁺ (calc. 499.1548).

Purity Assessment

Method Result
HPLC (C18) 99.2%
Elemental Analysis C 64.9%, H 4.5%, N 11.2%

Challenges and Mitigation Strategies

Low Yield in Amidation

Cause : Steric hindrance from the ethyl benzoate group.
Solution :

  • Use excess HATU (1.5 equiv) and prolonged reaction time (48 h).
  • Replace DMF with DMAc for better solubility.

Byproduct Formation During Thiolation

Cause : Over-reduction of the thioxo group.
Solution :

  • Strict temperature control (110°C ± 2°C).
  • Use inert atmosphere (N₂ or Ar).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Substitute HATU with EDC/HOBt: Reduces cost by 40% with minimal yield drop (68% vs. 75%).
  • Recyclable solvents: Replace DMF with 2-MeTHF in amidation step.

Green Chemistry Metrics

Metric Value
PMI (Process Mass Intensity) 23.4
E-Factor 18.7

Data adapted from.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate, and how are intermediates characterized?

  • Answer : The synthesis involves multi-step reactions, typically starting with the condensation of indole derivatives and pyrimidinones to form the pyrimidoindole core. Thioacetamide linkages are introduced via nucleophilic substitution under controlled conditions (reflux, inert atmosphere). Intermediates are characterized using NMR spectroscopy (1H/13C) for structural confirmation and HPLC for purity assessment (>95% purity threshold). Reaction progress is monitored via TLC, with final product validation using high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Answer :

  • NMR spectroscopy : Identifies proton environments and confirms regioselectivity of substitutions (e.g., phenyl group orientation).
  • HPLC : Quantifies purity (>98% required for biological assays), with reverse-phase C18 columns and UV detection at 254 nm.
  • Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ ion at m/z 515.2).
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities .

Q. What are the primary biological targets hypothesized for this compound, and how are preliminary activity assays designed?

  • Answer : The pyrimidoindole scaffold is associated with kinase inhibition (e.g., CDK, EGFR) and intercalation into DNA. Preliminary assays include:

  • Kinase inhibition : ADP-Glo™ assays with IC50 determination.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • DNA-binding studies : Fluorescence quenching with ethidium bromide .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields (<40%) during the thioacetamide coupling step?

  • Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups.
  • Temperature control : 60–80°C balances reactivity and minimizes side reactions (e.g., oxidation).
  • Catalyst use : Additives like DMAP or HOBt improve coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 20% yield improvement .

Q. What strategies resolve contradictions between computational docking predictions and experimental IC50 values in kinase inhibition studies?

  • Answer :

  • Conformational sampling : Use molecular dynamics (MD) simulations to account for protein flexibility.
  • Metalloprotein interference : Test for chelation effects (e.g., Mg²⁺ in kinase ATP-binding sites).
  • Metabolite profiling : LC-MS/MS to detect in-situ degradation products altering activity.
  • Analog synthesis : Introduce methyl/phenyl substituents to validate SAR hypotheses .

Q. How should researchers design experiments to address discrepancies in reported cytotoxicity across cell lines (e.g., IC50 = 5 μM in HeLa vs. 50 μM in A549)?

  • Answer :

  • Cell line validation : Confirm genetic stability (e.g., p53 status) and proliferation rates.
  • Membrane permeability assays : Use fluorescent probes (e.g., Calcein-AM) to quantify uptake differences.
  • Proteomic profiling : Identify overexpression of efflux pumps (e.g., P-gp) via Western blot.
  • Synergy studies : Combine with efflux inhibitors (verapamil) to isolate transport effects .

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions (pH 7.4, 37°C)?

  • Answer :

  • Forced degradation studies : Expose to PBS buffer at 37°C for 48h, monitor via HPLC.
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-QTOF-MS.
  • pH-rate profiling : Determine hydrolysis kinetics of the ester group at pH 2–9 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.